molecular formula C8H3Cl4F3O B1404601 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene CAS No. 1417569-59-5

2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B1404601
CAS No.: 1417569-59-5
M. Wt: 313.9 g/mol
InChI Key: XHKMKTCQHIZZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, trichloromethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene typically involves the chlorination of 1-(trichloromethoxy)-4-(trifluoromethyl)benzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include partially or fully dechlorinated benzene derivatives.

Scientific Research Applications

2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The trichloromethoxy and trifluoromethyl groups contribute to its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(trichloromethoxy)-4-(difluoromethyl)benzene
  • 2-Chloro-1-(trichloromethoxy)-4-(pentafluoromethyl)benzene
  • 2-Chloro-1-(trichloromethoxy)-4-(methyl)benzene

Uniqueness

2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene is unique due to the presence of both trichloromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl4F3O/c9-5-3-4(7(13,14)15)1-2-6(5)16-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKMKTCQHIZZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl4F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 3
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 6
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.